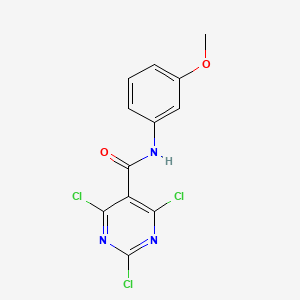![molecular formula C15H19N3S B12914056 N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine CAS No. 90185-67-4](/img/structure/B12914056.png)
N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)ethanamine is a chemical compound with the molecular formula C15H19N3S. It is known for its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a thioether linkage to an ethanamine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)ethanamine typically involves the reaction of 2-methyl-6-phenylpyrimidine-4-thiol with N,N-dimethylaminoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)ethanamine is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the thioether linkage provides a site for potential redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-(2-pyridinyl)ethanamine: Similar structure with a pyridine ring instead of a pyrimidine ring.
Ethanamine, N,N-dimethyl-2-[[4-(1-methyl-1H-pyrrol-2-yl)-6-(2-thienyl)-2-pyrimidinyl]thio]-, hydrobromide: Contains a pyrimidine ring with different substituents.
Uniqueness
N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)ethanamine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a thioether linkage. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
90185-67-4 |
|---|---|
Molecular Formula |
C15H19N3S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H19N3S/c1-12-16-14(13-7-5-4-6-8-13)11-15(17-12)19-10-9-18(2)3/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
BBDKNFBIWWMVJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)SCCN(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


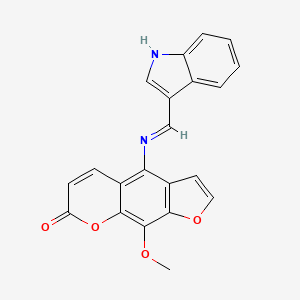

![2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-](/img/structure/B12913986.png)
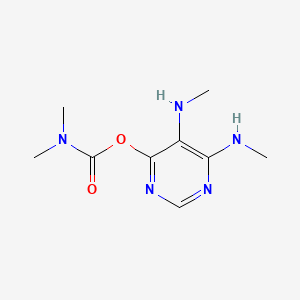

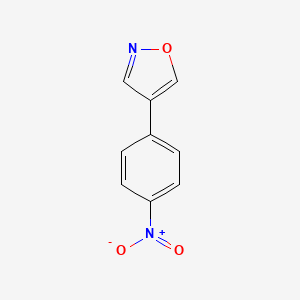
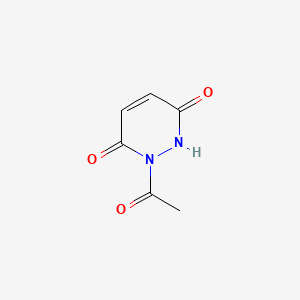

![3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12914022.png)
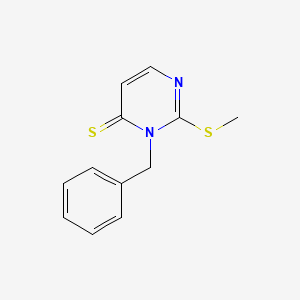
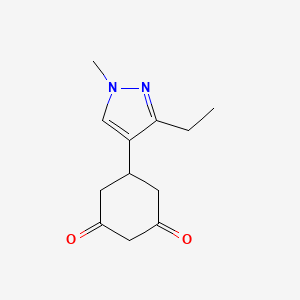

![5,7-Dichloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12914035.png)
